4-NITRO-2,2'-BIPYRIDINE-N-OXIDE
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Overview
Description
4-NITRO-2,2'-BIPYRIDINE-N-OXIDE is a chemical compound with the molecular formula C10H7N3O3 and a molecular weight of 217.18 g/mol. It is also known by other names such as 4-Nitro-2,2’-bipyridine-N-oxide . This compound is characterized by the presence of a nitro group and an oxido group attached to a bipyridine structure, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 4-NITRO-2,2'-BIPYRIDINE-N-OXIDE typically involves the nitration of 2,2’-bipyridine followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro derivative is then oxidized using hydrogen peroxide or other suitable oxidizing agents to form the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
4-NITRO-2,2'-BIPYRIDINE-N-OXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and electrophilic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-NITRO-2,2'-BIPYRIDINE-N-OXIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 4-NITRO-2,2'-BIPYRIDINE-N-OXIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro and oxido groups play a crucial role in its reactivity and binding affinity. The compound can participate in redox reactions, influencing cellular pathways and biochemical processes. Specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
4-NITRO-2,2'-BIPYRIDINE-N-OXIDE can be compared with other similar compounds such as:
4-Nitropyridine N-oxide: Similar in structure but with a single pyridine ring.
2,2’-Bipyridine: Lacks the nitro and oxido groups, making it less reactive in certain contexts.
4-Nitro-2,2’-bipyridine: Similar but without the oxido group, affecting its chemical properties and reactivity
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-nitro-1-oxido-2-pyridin-2-ylpyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-12-6-4-8(13(15)16)7-10(12)9-3-1-2-5-11-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXORGAZSDCKPSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=[N+](C=CC(=C2)[N+](=O)[O-])[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391532 |
Source
|
Record name | 4-Nitro-1-oxo-2-(pyridin-2-yl)-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14163-00-9 |
Source
|
Record name | 4-Nitro-1-oxo-2-(pyridin-2-yl)-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-NITRO-2,2'-BIPYRIDINE-N-OXIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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